molecular formula C18H17NO2 B180907 N-butyl-9-oxofluorene-4-carboxamide CAS No. 94004-49-6

N-butyl-9-oxofluorene-4-carboxamide

Cat. No. B180907
CAS RN: 94004-49-6
M. Wt: 279.3 g/mol
InChI Key: NYTUUMMWWHZYCD-UHFFFAOYSA-N
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Description

N-butyl-9-oxofluorene-4-carboxamide (BOF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOF is a fluorescent compound that exhibits a unique emission spectrum, making it an ideal candidate for use in various analytical techniques. In

Scientific Research Applications

N-butyl-9-oxofluorene-4-carboxamide has various applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-butyl-9-oxofluorene-4-carboxamide can also be used as a fluorescent probe for the detection of protein-ligand interactions. Additionally, N-butyl-9-oxofluorene-4-carboxamide has been used in the development of fluorescence-based biosensors for the detection of various analytes, including glucose and cholesterol.

Mechanism Of Action

The mechanism of action of N-butyl-9-oxofluorene-4-carboxamide involves its interaction with metal ions and proteins. N-butyl-9-oxofluorene-4-carboxamide exhibits a unique emission spectrum, which changes upon interaction with metal ions and proteins. This change in emission spectrum can be used to detect the presence of metal ions and proteins in various samples.

Biochemical And Physiological Effects

N-butyl-9-oxofluorene-4-carboxamide has been shown to have minimal toxicity in vitro, making it an ideal candidate for use in various biological applications. Additionally, N-butyl-9-oxofluorene-4-carboxamide has been shown to have minimal interference with biological processes, making it an ideal candidate for use in various biological assays.

Advantages And Limitations For Lab Experiments

The advantages of using N-butyl-9-oxofluorene-4-carboxamide in lab experiments include its high selectivity and sensitivity for the detection of metal ions and proteins. Additionally, N-butyl-9-oxofluorene-4-carboxamide exhibits a unique emission spectrum, making it an ideal candidate for use in various analytical techniques. The limitations of using N-butyl-9-oxofluorene-4-carboxamide in lab experiments include its susceptibility to photobleaching and its limited solubility in aqueous solutions.

Future Directions

For research on N-butyl-9-oxofluorene-4-carboxamide include the development of new synthetic methods, the exploration of new applications, and the development of new analytical techniques.

Synthesis Methods

N-butyl-9-oxofluorene-4-carboxamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of fluorene with butyryl chloride in the presence of a catalyst. The resulting product is then treated with ammonia to form N-butyl-9-oxofluorene-4-carboxamide. Other methods of synthesis include the use of N-alkylation and N-acylation reactions.

properties

CAS RN

94004-49-6

Product Name

N-butyl-9-oxofluorene-4-carboxamide

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-butyl-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C18H17NO2/c1-2-3-11-19-18(21)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)20/h4-10H,2-3,11H2,1H3,(H,19,21)

InChI Key

NYTUUMMWWHZYCD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Canonical SMILES

CCCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Origin of Product

United States

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